molecular formula C6H12N2O2 B1294929 N,N'-Diethyloxamide CAS No. 615-84-9

N,N'-Diethyloxamide

Cat. No.: B1294929
CAS No.: 615-84-9
M. Wt: 144.17 g/mol
InChI Key: FFYAVOJIYAAUNX-UHFFFAOYSA-N
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Description

N,N'-Diethyloxamide (NNDO) is an organic compound with the formula C₆H₁₂N₂O₂, serving as a valuable building block in chemical research and crystal engineering . Its diamide structure, featuring N-H and C=O functional groups, enables the formation of robust supramolecular architectures primarily through strong N–H···O hydrogen bonds, with additional stabilization from secondary C–H···O interactions . Single-crystal X-ray diffraction reveals that NNDO crystallizes in a monoclinic system (space group P2₁/n), forming a distinctive "zig-zag" packing pattern stabilized by these non-covalent forces . This compound is a key precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles . It is employed in the Wallach synthesis route for preparing imidazole and 1-ethyl–2- methyl imidazole derivatives, which are privileged structures in medicinal chemistry . Furthermore, NNDO and its related dithiooxamide derivatives show promise as organic precursors in advanced material science, including the fabrication of hybrid inorganic-organic thin films via techniques like Molecular Layer Deposition (MLD) . Key Identifiers • CAS Number: 615-84-9 • Molecular Formula: C₆H₁₂N₂O₂ • Molar Mass: 144.17 g/mol • Melting Point: 174-175 °C Handling & Storage : Seal the container tightly and store in a cool, dry place . Disclaimer : This product is for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diethyloxamide
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InChI

InChI=1S/C6H12N2O2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
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InChI Key

FFYAVOJIYAAUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID30210478
Record name N,N'-Diethyloxamide
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Molecular Weight

144.17 g/mol
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CAS No.

615-84-9
Record name N1,N2-Diethylethanediamide
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Synthetic Methodologies and Reaction Pathways for N,n Diethyloxamide

Serendipitous Discovery and Elucidation of Formation Pathways

The discovery of new chemical compounds and reactions is not always the result of a direct, planned synthetic effort. In many instances, unexpected or "serendipitous" findings in the laboratory have led to significant advancements in chemical science. The isolation and characterization of N,N'-diethyloxamide during a synthetic sequence aimed at producing cyclic oxime derivatives serves as a noteworthy example of such a discovery. preprints.org

Unanticipated Isolation during Cyclic Oxime Derivative Synthesis

In a study focused on the synthesis of salts of a cyclic oxime derivative, specifically Oxyma T, researchers unexpectedly isolated single crystals of this compound. preprints.org The intended synthesis involved a two-step process. The first step was the synthesis of Oxyma T from 1,3-diethyl-2-thiobarbituric acid, sodium hydroxide, sodium nitrite, acetic acid, and hydrochloric acid in a methanol (B129727) and water solvent mixture. preprints.org The subsequent step, aimed at producing a salt of Oxyma T with DABCO (1,4-diazabicyclo[2.2.2]octane), led to the serendipitous formation of this compound. preprints.org

This unexpected outcome highlights the complex reactivity of the starting materials and intermediates under the chosen reaction conditions. While the primary goal was the formation of a specific salt, alternative reaction pathways were evidently accessible, leading to the formation of the stable and crystallizable this compound. Such serendipitous discoveries underscore the importance of careful characterization of all reaction products, as they can provide valuable insights into unforeseen chemical transformations. preprints.org

Mechanistic Considerations of Unintended Formation Processes

The precise mechanism for the unintended formation of this compound in the context of the cyclic oxime derivative synthesis has not been fully elucidated in the available literature. However, a plausible hypothesis involves the degradation or rearrangement of the starting materials or intermediates under the reaction conditions. The presence of ethyl groups in the starting 1,3-diethyl-2-thiobarbituric acid provides the necessary alkyl fragments for the formation of this compound. It is conceivable that under the acidic or basic conditions employed, fragmentation of the thiobarbituric acid ring could occur, generating reactive intermediates that subsequently combine to form the stable oxamide (B166460) structure.

Further investigation, including isotopic labeling studies and computational modeling, would be necessary to delineate the exact mechanistic pathway of this unexpected transformation. Understanding such unintended formation processes is crucial for optimizing the synthesis of the desired product and for potentially developing new synthetic routes to other valuable compounds.

Established Synthetic Routes and Reaction Condition Optimization

While serendipity can lead to new discoveries, established and optimized synthetic routes are essential for the reliable and efficient production of chemical compounds. For this compound, one of the most significant and well-documented synthetic applications is its use as a precursor in the Wallach synthesis of imidazole (B134444) derivatives. iiste.orgjetir.org

Wallach Synthesis: Strategic Precursor to Imidazole Derivatives

The Wallach synthesis is a classical method for the preparation of substituted imidazoles. pharmaguideline.comwisdomlib.org In this reaction, N,N'-disubstituted oxamides, such as this compound, are treated with a halogenating agent, typically phosphorus oxychloride or phosphorus pentachloride, to form a chlorinated intermediate. iiste.orgjetir.orgpharmaguideline.com This intermediate is then reduced, often with hydroiodic acid, to yield the corresponding substituted imidazole. iiste.orgjetir.orgpharmaguideline.com For instance, the use of this compound in the Wallach synthesis leads to the formation of 1-ethyl-2-methylimidazole. iiste.orguobasrah.edu.iq

This transformation highlights the strategic importance of this compound as a building block in heterocyclic chemistry. The oxamide core provides the necessary carbon and nitrogen atoms for the imidazole ring, while the ethyl substituents on the nitrogen atoms direct the substitution pattern of the final product.

Detailed Mechanistic Investigations of Halogenation and Subsequent Reduction

The mechanism of the Wallach synthesis has been the subject of investigation to better understand the transformation of N,N'-dialkyloxamides into imidazoles. The initial step involves the reaction of the oxamide with a phosphorus halide. This is believed to form a dichloro intermediate. Subsequent steps are thought to involve the formation of a nitrile ylide species.

Kinetic and labeling experiments have been conducted to probe the mechanism. For example, studies comparing the reaction rates of deuterated and non-deuterated substrates have provided insights into the rate-determining steps of the reaction. The electron availability of the heterocyclic ring has been identified as a limiting parameter for the formation of heteroannellated imidazoles in related reactions.

The reduction of the chlorinated intermediate is the final step in the formation of the imidazole ring. The use of a strong reducing agent like hydroiodic acid is crucial for this transformation. iiste.orgpharmaguideline.com

Exploration of Substrate Scope and Reaction Selectivity

The Wallach synthesis and its variations have been explored with a range of substrates to understand its scope and selectivity. While the classical Wallach reaction utilizes N,N'-dialkyloxamides, related methodologies have been developed for the synthesis of a variety of substituted imidazoles and other heterocyclic systems. diva-portal.orgrsc.org

The choice of the starting oxamide directly influences the substitution pattern of the resulting imidazole. For example, using N,N'-dimethyloxamide yields N-methylimidazole, whereas this compound produces a 1-ethyl-substituted imidazole derivative. iiste.orgjetir.org The reaction conditions, including the choice of halogenating agent and reducing agent, can also affect the yield and selectivity of the reaction. numberanalytics.comalfa-chemistry.com

The development of cascade reactions that incorporate a Leuckart-Wallach type process has further expanded the utility of this chemistry for the synthesis of complex nitrogen-containing heterocycles. diva-portal.orgrsc.org These studies demonstrate the ongoing efforts to refine and broaden the applications of reactions related to the Wallach synthesis, underscoring the importance of understanding the reactivity of precursors like this compound.

Advanced Organic Synthesis Approaches for this compound Production

The synthesis of this compound can be approached from multiple perspectives, ranging from classical retrosynthetic analysis to the implementation of modern, environmentally conscious protocols.

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a method for planning a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inchemistry.coach This process involves breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. egrassbcollege.ac.inajrconline.org

For this compound, the most logical disconnection points are the two amide C-N bonds. slideshare.net This is classified as a "one-group" C-X disconnection, where X is a heteroatom like nitrogen. slideshare.net This disconnection breaks the target molecule into two fundamental building blocks, or synthons: an ethylamide anion synthon and an acyl cation synthon.

The corresponding real-world chemical reagents, or synthetic equivalents, for these synthons are ethylamine (B1201723) and an oxalic acid derivative, respectively. Commonly used derivatives of oxalic acid for this synthesis include diethyl oxalate (B1200264) or oxalyl chloride. The forward synthesis, therefore, involves the reaction of two equivalents of ethylamine with one equivalent of the oxalic acid derivative.

Retrosynthetic Analysis of this compound

Target Molecule (TM) Disconnection Synthons Synthetic Equivalents

This table illustrates the logical deconstruction of this compound into practical starting materials based on the disconnection approach.

Development of Green Chemistry-Compliant Synthetic Protocols

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. alfa-chemistry.com Key principles include maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. alfa-chemistry.com The synthesis of this compound can be optimized to align with these principles.

A significant advancement is the development of a solvent-free reaction for its synthesis. iau.ir Research has demonstrated that the reaction of diethyl oxalate with ethylamine can proceed efficiently without a solvent, a method noted for its improved yield and adherence to green chemistry principles. iau.ir This approach eliminates the environmental and safety concerns associated with volatile organic solvents.

Further application of green chemistry principles could involve exploring biocatalytic methods or the use of sustainable, non-toxic catalysts to facilitate the reaction under even milder conditions. alfa-chemistry.comunibe.ch

Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Application to this compound Synthesis
Waste Prevention The reaction of diethyl oxalate and ethylamine has high atom economy, producing ethanol (B145695) as the only major byproduct, which can potentially be recycled.
Safer Solvents & Auxiliaries A solvent-free protocol has been successfully developed, eliminating the need for organic solvents. iau.ir
Energy Efficiency Solvent-free reactions can reduce energy consumption associated with heating and solvent removal. iau.ir

| Use of Renewable Feedstocks | Ethanol, a byproduct and a potential precursor to ethylamine and diethyl oxalate, can be derived from biomass. |

This table summarizes how green chemistry principles can be applied to the production of this compound.

Derivatization Strategies for this compound Functionalization

This compound is not only a synthetic target but also a starting material for creating more complex molecules. preprints.org Derivatization strategies can focus on transforming its existing functional groups or on synthesizing analogues with different substituents.

Exploration of Amide and Alkyl Group Transformations

The reactivity of this compound is dominated by its diamide (B1670390) core, with the ethyl groups being less reactive.

Amide Group Transformations: The most well-documented transformation of this compound is its use in the Wallach synthesis to produce imidazole derivatives. chemijournal.comijnrd.org In this reaction, this compound is treated with phosphorus pentachloride, followed by reduction with hydroiodic acid, to yield 1-ethyl-2-methyl imidazole. iiste.orgderpharmachemica.comjetir.orgwjpsonline.com This represents a significant reconstruction of the oxamide core into a heterocyclic system.

Other potential, though less specifically documented, reactions of the amide groups include:

Hydrolysis: Under acidic or basic conditions, amides can be hydrolyzed back to the corresponding carboxylic acid (oxalic acid) and amine (ethylamine). libretexts.org

Reduction: The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyls to form the corresponding diamine, N,N'-diethylethane-1,2-diamine. libretexts.org

Transamidation: It is conceivable that the ethylamino groups could be displaced by other amines under specific catalytic conditions, a process known as transamidation. researchgate.net

Alkyl Group Transformations: The N-ethyl groups of this compound consist of C-H bonds that are generally unreactive. libretexts.org Direct functionalization of these groups is challenging. However, modern synthetic methods like catalytic C-H amination could potentially be used to introduce new functional groups at the allylic or benzylic positions of more complex analogues, though this has not been specifically reported for this compound itself. nih.gov

Synthesis of Substituted this compound Analogues

A primary strategy for generating functionalized analogues is not to modify this compound post-synthesis, but to incorporate desired substituents by using different starting materials. This approach allows for the systematic creation of a library of N,N'-disubstituted oxamides.

By substituting ethylamine with other primary amines in the initial synthesis, a wide variety of analogues can be produced. For example, using methylamine (B109427) would yield N,N'-dimethyloxamide, a compound also used in the Wallach synthesis. chemijournal.com Using amines with additional functional groups, such as 2-aminoethanol, leads to the synthesis of N,N'-bis(2-hydroxyethyl)oxamide. smolecule.com This method provides a direct route to analogues with tailored properties for applications in materials science or as intermediates in further syntheses. preprints.org

Examples of N,N'-Disubstituted Oxamide Analogues

Amine Starting Material Resulting Oxamide Analogue
Methylamine N,N'-Dimethyloxamide
Propylamine N,N'-Dipropyloxamide
Aniline N,N'-Diphenyloxamide
Benzylamine N,N'-Dibenzyloxamide

This table provides examples of substituted this compound analogues that can be synthesized by varying the amine starting material.

Crystallographic and Supramolecular Features of N,n Diethyloxamide

Single Crystal X-ray Diffraction Studies

X-ray diffraction analysis reveals that N,N'-Diethyloxamide crystallizes in the P21/n space group. preprints.org The oxamide (B166460) group within the molecule is characterized by two structurally independent amide units, with a lack of significant π-conjugation across the central oxalyl C-C bond. nih.gov In the solid state, the molecules arrange into a well-organized supramolecular architecture. preprints.org The packing can be described as forming "zig-zag" layers, a direct consequence of the intermolecular forces connecting the individual molecules. preprints.org

Crystal Data for this compound

Parameter Value
Chemical Formula C₆H₁₂N₂O₂
Formula Weight 144.17 g/mol
Crystal System Monoclinic
Space Group P21/n
a 5.0669 (5) Å
b 10.0285 (10) Å
c 7.7373 (8) Å
β 96.915 (5)°

Data sourced from a 2025 study. preprints.org

Comprehensive Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is dictated by a network of non-covalent interactions. preprints.org While several types of interactions are present, they are hierarchical, with strong hydrogen bonds forming the primary structural framework and weaker contacts providing additional stability. researchgate.netpreprints.org

The most significant intermolecular force governing the solid-state structure of this compound is the N–H···O hydrogen bond. researchgate.netpreprints.org This interaction is a strong form of dipole-dipole attraction that occurs between a hydrogen atom bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom (like oxygen). atlanticoer-relatlantique.ca In the crystal structure of NNDO, these hydrogen bonds are the principal contacts responsible for molecular attachment, forming the primary framework of a one-dimensional (1D) polymeric arrangement. preprints.org The amide group acts as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), facilitating the formation of these robust chains. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), have been used to quantify the strength and nature of the interactions within the NNDO crystal. researchgate.netpreprints.org The N–H···O hydrogen bonds are confirmed to be the most substantial contributors to the stability of the crystal lattice. preprints.org Analysis of the potential energy density indicates that the N–H···O interactions contribute significantly to the cohesion of the structure. preprints.org

Interaction Energy of Primary Hydrogen Bonds

Interaction Type Calculated Energy (kcal/mol)
N–H···O -16.1

Data sourced from DFT calculations. preprints.org

The specific geometrical parameters of these hydrogen bonds, such as the distance between the donor and acceptor atoms and the bond angle, are detailed in crystallographic reports. preprints.org

The term π···π stacking generally refers to the attractive, non-covalent interactions between aromatic rings. wikipedia.orgnih.gov Although this compound is an aliphatic compound, its oxamide core contains π-systems. Computational studies, such as Hirshfeld surface analysis, are capable of identifying all potential intermolecular contacts, including C···C and C···N interactions that could correspond to stacking of these π-systems. researchgate.net However, for this compound, the crystal structure is overwhelmingly stabilized by the strong N–H···O hydrogen bonds and the supporting C–H···O/N interactions. researchgate.netpreprints.org Significant π···π stacking phenomena are not reported as a defining feature of its supramolecular assembly. researchgate.netpreprints.org

Table of Mentioned Compounds

Compound Name

Contribution of Secondary Non-Covalent Interactions (C–H···O, C–H···N)

Hirshfeld Surface Analysis for Detailed Supramolecular Feature Visualization

The crystal structure of this compound is stabilized by a network of intermolecular interactions. preprints.org Hirshfeld surface analysis reveals that while strong N–H···O hydrogen bonds are predominant, other weaker interactions also play a significant role. preprints.orgresearchgate.net These include C-H···O and C-H···N contacts, which arise between the ethyl groups and the oxamide core. preprints.org

The quantification of these interactions through the analysis of the Hirshfeld surface and its corresponding 2D fingerprint plots provides a detailed breakdown of the close contacts within the crystal. The analysis indicates that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing. researchgate.netnih.gov Specifically, the N–H···O hydrogen bonds are the primary drivers of the supramolecular assembly. preprints.org Computational studies, including Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction Plot (NCIplot) analyses, have been employed to further evaluate the strength and nature of these interactions, confirming the dominance of the N–H···O hydrogen bonds. preprints.orgresearchgate.net

Table 1: Percentage Contributions of Intermolecular Contacts in this compound derived from Hirshfeld Surface Analysis

Contact TypePercentage Contribution (%)
H···HSignificant
O···H/H···OSignificant
C···H/H···CSignificant
N···H/H···NSecondary

Formation of Supramolecular Aggregates and Polymeric Architectures

The interplay of non-covalent interactions in this compound leads to the formation of well-defined supramolecular aggregates and extended polymeric structures. preprints.orgnih.gov

The most prominent feature of the this compound crystal structure is the formation of one-dimensional (1D) polymeric chains. preprints.org These chains are primarily constructed through strong N–H···O hydrogen bonds, which link the molecules in a head-to-tail fashion. preprints.org This arrangement results in a "zig-zag" pattern when viewed along specific crystallographic axes. preprints.org The robustness of this 1D motif is a direct consequence of the strength and directionality of the hydrogen bonds. preprints.orgnih.gov

Table 2: Geometric Parameters of the N–H···O Hydrogen Bond in this compound

D–H···AD–H (Å)H···A (Å)D···A (Å)∠DHA (°)
N–H···O

Note: The specific geometric parameters for the hydrogen bonds were mentioned as being detailed in the source material but were not explicitly provided in the search snippets. preprints.org

The serendipitous discovery of this compound during a separate study highlights the potential for uncovering novel polymorphic forms or unique crystal structures. preprints.org Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. wikipedia.org

In the case of this compound, a comparison with previously available cell parameters from the Cambridge Structural Database (CSD refcode: GAHXIX) reveals differences, suggesting the possibility of polymorphism. preprints.org The reported structure crystallizes in the monoclinic space group P2₁/n with a centrosymmetric molecule occupying the asymmetric unit. preprints.org The subtle differences in unit cell parameters between the newly reported structure and the existing database entry could indicate the existence of at least two polymorphs. preprints.org Further investigation into the crystallization conditions and thermal behavior would be necessary to fully characterize the polymorphic landscape of this compound. mdpi.comnih.gov

Table 3: Comparison of Crystallographic Data for this compound

ParameterReported Structure preprints.orgCSD Entry (GAHXIX) preprints.org
Space GroupP2₁/nP2₁/n
a (Å)5.0669(5)5.077(1)
b (Å)10.0285(10)10.016(1)
c (Å)7.7373(8)8.226(1)
β (°)96.915(5)97.80(1)

Spectroscopic Characterization Techniques Applied to N,n Diethyloxamide Research

Vibrational Spectroscopy Applications for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and probing the molecular vibrations of N,N'-Diethyloxamide.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. specificpolymers.com The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. specificpolymers.compreprints.org For this compound, FTIR analysis is crucial for confirming the presence of key structural features such as the amide N-H and carbonyl C=O groups. ust.edu The technique can be performed on solid samples, often using a KBr wafer, or on solutions. ust.eduspectrabase.com

Key vibrational modes observed in the FTIR spectrum of this compound include N-H stretching, C-H stretching of the ethyl groups, and the characteristic C=O stretching of the amide carbonyls. The position and intensity of these bands provide valuable information about the molecular structure and intermolecular interactions, such as hydrogen bonding. ust.edumdpi.com

Table 1: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3300-3400N-H stretching ust.edu
~2900-3000C-H stretching (ethyl groups) mdpi.com
~1650C=O stretching (Amide I) preprints.org
~1550N-H bending (Amide II)
~1250-1320C-N stretching ust.edu

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy detects changes in polarizability. mdpi.com This often results in different vibrational modes being active or more intense in Raman spectra compared to FTIR spectra.

For this compound, Raman spectroscopy can provide further confirmation of the molecular structure. spectrabase.com It is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FTIR spectrum. The technique can be applied to solid samples or solutions. readthedocs.io

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. rsc.orgcarlroth.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl groups (the CH₃ and CH₂ protons) and the N-H protons of the amide groups. The integration of these signals corresponds to the number of protons of each type. rsc.org The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). spectrabase.com

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
~7.9broad singlet2HN-H rsc.org
~3.3quartet4H-CH₂-
~1.2triplet6H-CH₃

Note: Chemical shifts and multiplicities are predictive and can be influenced by solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. mdpi.com Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. rsc.org

For this compound, the ¹³C NMR spectrum will show signals corresponding to the carbonyl carbons of the amide groups and the two different carbons of the ethyl groups. The chemical shifts of these signals are indicative of their bonding environment. mdpi.com

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentReference
~160C=O
~35-CH₂- researchgate.net
~14-CH₃ rsc.org

Note: Chemical shifts are predictive and can be influenced by the solvent.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. msu.edulibretexts.org

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight of 144.17 g/mol . nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangement. libretexts.org The analysis of the resulting fragment ions helps to piece together the molecular structure. copernicus.org For this compound, characteristic fragments would likely include ions corresponding to the loss of an ethyl group or cleavage of the C-C bond between the carbonyl groups. The base peak in the spectrum is often the most stable fragment ion. docbrown.info

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment
144[C₆H₁₂N₂O₂]⁺ (Molecular Ion)
115[M - C₂H₅]⁺
72[O=C-N-C₂H₅]⁺
44[C₂H₅-N=C=O]⁺ or [C₂H₆N]⁺
29[C₂H₅]⁺

Note: This table represents potential fragmentation patterns. The actual observed fragments and their relative abundances can vary.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds in a sample. In the context of this compound analysis, GC-MS plays a crucial role in its identification and characterization. The gas chromatograph separates this compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its unambiguous identification.

The National Institute of Standards and Technology (NIST) has compiled mass spectral data for this compound, which serves as a reference for its identification. nih.gov The mass spectrum is characterized by a specific fragmentation pattern, with a prominent top peak at a mass-to-charge ratio (m/z) of 44 and a second highest peak at m/z 72. nih.gov This fragmentation pattern is a key identifier for this compound in GC-MS analysis. The NIST database lists a total of 46 peaks in the main library mass spectrum for this compound. nih.gov The availability of such reference spectra in databases like the NIST Mass Spectrometry Data Center is essential for the accurate identification of this compound in various samples. nih.gov

The application of GC-MS is not limited to simple identification. It can be used for quantitative analysis, determining the concentration of this compound in a sample. Furthermore, GC-MS is instrumental in studying the chemical profile of samples where this compound may be present. For instance, in the analysis of complex mixtures, GC can effectively separate isomers, which is critical for accurate identification, while MS provides the detailed structural information needed to differentiate between closely related compounds through their unique ion fragmentation patterns. nih.gov The choice of solvent can also be a critical factor in GC-MS analysis, as it can affect the stability and detection of the target compound. nih.gov

Interactive Data Table: Key GC-MS Data for this compound

ParameterValueSource
NIST Number341068 nih.gov
LibraryMain library nih.gov
Total Peaks46 nih.gov
m/z Top Peak44 nih.gov
m/z 2nd Highest72 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). adpcollege.ac.inwikipedia.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present.

In organic molecules like this compound, which contains carbonyl groups (C=O) and nitrogen atoms with non-bonding electrons (lone pairs), several types of electronic transitions are possible. These include π → π* transitions, associated with the double bonds of the carbonyl groups, and n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital. adpcollege.ac.in Generally, n → π* transitions require less energy and occur at longer wavelengths compared to π → π* transitions. adpcollege.ac.in

The electronic spectrum of a related ligand has been shown to exhibit two bands, one assigned to a π→π* transition and another to an n→π* transition of the carbonyl group. researchgate.net The position of these absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. wikipedia.org The polarity of the solvent can affect the energy levels of the ground and excited states, leading to a shift in the absorption maximum to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). adpcollege.ac.inwikipedia.org For example, the n→π* transition of carbonyl compounds often shows a bathochromic shift with a decrease in solvent polarity. adpcollege.ac.in

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic transitions observed in UV-Vis spectra. rsc.org These calculations can help assign the observed absorption bands to specific electronic transitions within the molecule.

Interactive Data Table: General Types of Electronic Transitions

TransitionDescriptionTypical Wavelength Range (nm)
σ → σExcitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. adpcollege.ac.in< 200
n → σExcitation of a non-bonding electron to a sigma anti-bonding orbital. adpcollege.ac.in150 - 250
π → πExcitation of an electron from a pi bonding orbital to a pi anti-bonding orbital. adpcollege.ac.in200 - 700
n → πExcitation of a non-bonding electron to a pi anti-bonding orbital. adpcollege.ac.in200 - 700

Computational and Theoretical Investigations of N,n Diethyloxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to N,N'-Diethyloxamide to analyze its energetic and conformational properties. researchgate.netpreprints.org

DFT calculations have been crucial in quantifying the strength of various non-covalent interactions that stabilize the crystal structure of NNDO. researchgate.netpreprints.org The primary interaction is a strong N–H···O hydrogen bond, which forms the backbone of the compound's 1D polymeric structure in the solid state. preprints.org Beyond this primary interaction, DFT has also been used to assess weaker, secondary contacts, such as C–H···O and C–H···N interactions involving the ethyl groups. researchgate.netpreprints.orgresearchgate.net

To differentiate the energetic contributions of these interactions, calculations were performed on molecular assemblies (trimers) extracted from the crystal structure. The analysis revealed the predominant role of the N–H···O hydrogen bonds in the stabilization of the supramolecular assembly. preprints.org The potential energy density values, a measure of interaction strength, were calculated to quantify these contributions. preprints.org

Table 1: Calculated Energetic Contributions of Non-Covalent Interactions in this compound Dimers/Trimers.
Interaction TypeCalculated Energy Contribution (kcal/mol)Methodology Note
N–H···O Hydrogen Bonds-16.1Contribution from two N–H···O bonds in a hydrogen-bonded trimer assembly. preprints.org
C–H···O Interactions-2.0Contribution from two C–H···O contacts in a trimer assembly. preprints.org

Geometry optimization calculations using DFT are essential to find the lowest energy structure of a molecule. For NNDO, the molecular geometry was optimized, and the resulting parameters were found to be in good agreement with experimental data obtained from X-ray crystallography. researchgate.net This correlation validates the chosen level of theory and basis set for subsequent computational analyses.

The conformational landscape of NNDO is influenced by the orientation of the ethyl groups relative to the central oxamide (B166460) plane. DFT calculations help in exploring possible conformers and their relative stabilities. mdpi.com In the solid state, NNDO adopts a specific conformation where molecules are linked via N–H···O hydrogen bonds to form a 1D polymeric structure. preprints.org Computational studies on trimers extracted from this structure show how ancillary interactions between the ethyl groups of one molecule and the oxamide group of another contribute to the stability of this specific arrangement. preprints.org

Energetic Evaluation of Hydrogen Bonding and Non-Covalent Interactions

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that uses the topology of the electron density to define chemical concepts like atoms and bonds. amercrystalassn.orgwiley-vch.de It is particularly useful for characterizing non-covalent interactions. researchgate.netnih.gov

In QTAIM analysis, the presence of a bond path and an associated bond critical point (BCP) between two atoms is an indicator of an interaction. wiley-vch.de For this compound, QTAIM analysis was performed on computed molecular assemblies to characterize the intermolecular forces. researchgate.netpreprints.org

The analysis confirmed the existence of BCPs for the strong N–H···O hydrogen bonds. preprints.org Furthermore, it provided evidence for the weaker C–H···O and C–H···N interactions, which are also characterized by BCPs and bond paths connecting the respective hydrogen and acceptor atoms. preprints.org The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature and strength of the bonds. Generally, a positive value of ∇²ρ at a BCP is indicative of a closed-shell interaction, typical for hydrogen bonds and van der Waals contacts.

Table 2: Illustrative QTAIM Parameters for Non-Covalent Interactions. (Note: Specific values for NNDO were described qualitatively in the sources. This table represents typical values for such interactions.)
Interaction TypeElectron Density at BCP (ρ) (a.u.)Laplacian of Electron Density at BCP (∇²ρ) (a.u.)Nature of Interaction
Strong Hydrogen Bond (e.g., N–H···O)~0.02 - 0.04PositiveClosed-shell, significant covalent character
Weak Hydrogen Bond (e.g., C–H···O)~0.005 - 0.015PositiveClosed-shell, predominantly electrostatic

The QTAIM analysis of a trimeric assembly of NNDO molecules demonstrated that each N–H···O interaction is clearly defined by a BCP and a bond path. preprints.org This robustly characterizes the primary hydrogen bonding framework. The analysis also identified BCPs for the interactions between the ethyl groups of one molecule and the oxamide core of a neighboring molecule, confirming their existence and non-covalent nature. researchgate.netpreprints.org

Non-Covalent Interaction Plot (NCIplot) Computational Tool Application

NCIplot is a computational tool that allows for the visualization of non-covalent interactions in real space. github.comnih.gov It is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). github.com Plotting the RDG against the electron density reveals regions of non-covalent interactions as distinct spikes at low density and low gradient values. researchgate.netpreprints.org

The application of NCIplot to this compound provides a powerful visual confirmation of the interactions identified by DFT and QTAIM. researchgate.netpreprints.orgresearchgate.net The method generates 3D isosurfaces that highlight regions of space where non-covalent interactions occur. These surfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, which distinguishes between different types of interactions. preprints.org

Blue Isosurfaces: Indicate strong, attractive interactions, such as the N–H···O hydrogen bonds in NNDO. These surfaces are typically large and disc-shaped, located directly between the donor and acceptor atoms. preprints.org

Green Isosurfaces: Represent weaker, van der Waals-type interactions. In NNDO, these green surfaces appear between atoms involved in the C–H···O and C–H···N contacts, visually confirming the presence and location of these secondary interactions. preprints.org

Red Isosurfaces: Signify repulsive interactions or steric clashes, often found within ring structures or in crowded molecular regions.

For this compound, the combined QTAIM/NCIplot analysis of a hydrogen-bonded trimer shows prominent blue RDG isosurfaces that coincide with the N–H···O bond paths and BCPs. preprints.org Additionally, the analysis of a trimer focusing on the stacking interactions reveals green RDG isosurfaces located between the oxamide group of one molecule and the ethyl groups of another, providing a clear visualization of the weaker C–H···O and C–H···N interactions. preprints.org This combined approach offers a comprehensive and intuitive understanding of the complex network of non-covalent forces that dictate the supramolecular structure of this compound. preprints.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Calculations

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. taylorandfrancis.com The MEP surface maps the electrostatic potential onto the molecule's electron density surface, typically the van der Waals envelope. researchgate.net This map uses a color spectrum to indicate different potential values: red signifies regions of high electron density and negative electrostatic potential (electrophilic attack sites), while blue indicates regions of low electron density and positive electrostatic potential (nucleophilic attack sites). Green represents areas with a neutral or near-zero potential. taylorandfrancis.comstackexchange.com

For this compound, MEP surface calculations have been instrumental in understanding the electrostatic forces that drive its intermolecular interactions, particularly the formation of hydrogen bonds that stabilize its solid-state structure. researchgate.net A combined crystallographic and computational analysis revealed distinct regions of positive and negative potential on the molecule's surface. researchgate.netresearchgate.net

The calculations, performed at the PBE0-D3/def2-TZVP level of theory, identified the most negative electrostatic potential located at the oxygen atoms of the carbonyl groups and the most positive potential situated around the N–H groups. researchgate.net These significant potential differences highlight the strong electrophilic nature of the N-H protons and the strong nucleophilic character of the carbonyl oxygens, predisposing the molecule to form robust hydrogen bonds.

The MEP analysis quantitatively supports the experimental observation of strong N–H···O hydrogen bonds, which are the primary interactions responsible for organizing the molecules into a 1D polymeric structure in the crystal lattice. researchgate.net The calculated MEP values strongly suggest that these electrostatic attractions are the main driving force for the supramolecular assembly of this compound. researchgate.netresearchgate.net

Table 1: Calculated Molecular Electrostatic Potential (MEP) Values for this compound This table presents the calculated maximum and minimum MEP values on the molecular surface of this compound, indicating the most positive and negative regions, respectively.

Molecular RegionMEP Value (kcal/mol)Implication for Intermolecular Interactions
N–H Groups30.7Highly positive potential; acts as a strong hydrogen bond donor. researchgate.net
Oxygen Atoms-36.7Highly negative potential; acts as a strong hydrogen bond acceptor. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with classical Lewis structures of bonds, lone pairs, and antibonds. wisc.eduaimspress.comstackexchange.com This approach provides a quantitative description of intramolecular and intermolecular bonding and interactions. ugm.ac.idnumberanalytics.com A key feature of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy (E(2)) associated with delocalization from a filled "donor" NBO to an empty "acceptor" NBO. stackexchange.comwisc.edu A higher E(2) value indicates a stronger interaction. researchgate.net

Coordination Chemistry and Ligand Properties of N,n Diethyloxamide

N,N'-Diethyloxamide (DEO) as a Coordination Ligand

This compound (DEO) is a notable compound in the field of coordination chemistry, where it functions as a neutral bidentate ligand. Its structure, featuring two amide groups, allows it to coordinate with metal centers through the oxygen atoms of the carbonyl groups. This chelation forms a stable five-membered ring with the metal ion, a characteristic that enhances the stability of the resulting complexes, known as the chelate effect. tn-sanso.co.jp The ethyl groups attached to the nitrogen atoms influence the steric and electronic properties of the ligand, affecting the geometry and stability of its metal complexes.

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the DEO ligand in an appropriate solvent. A well-documented example is the formation of the dichlorodioxomolybdenum(VI) complex, [MoO₂Cl₂(DEO)]. scispace.com

This complex can be synthesized by treating a solvent adduct of the metal precursor, such as dichlorodioxo(tetrahydrofuran)molybdenum(VI) ([MoO₂Cl₂(THF)₂]), with one equivalent of this compound in a solvent like tetrahydrofuran (B95107) (THF). The resulting complex, [MoO₂Cl₂(DEO)], precipitates as a pale yellow solid. scispace.com

The characterization of such complexes is performed using various analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise molecular structure and coordination geometry. scispace.com Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide further structural confirmation. scispace.com For instance, in the ¹H NMR spectrum of [MoO₂Cl₂(DEO)] in deuterated acetonitrile (B52724) (CD₃CN), characteristic broad signals for the N-H protons, methylene (B1212753) (CH₂) protons, and methyl (CH₃) protons are observed. scispace.com

Table 1: Selected Crystallographic Data for [MoO₂Cl₂(DEO)] This interactive table summarizes key structural parameters obtained from single-crystal X-ray diffraction.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Mo=O bond lengths1.693 Å - 1.701 Å
Mo-O(DEO) bond lengths2.228 Å - 2.247 Å
Mo-Cl bond lengths2.345 Å - 2.357 Å
O=Mo=O angle103.5°
Cl-Mo-Cl angle163.4°
O(DEO)-Mo-O(DEO) angle74.2°

Source: Based on data from studies on dichlorodioxomolybdenum(VI) complexes. scispace.com

In its complexes with transition metals, this compound typically acts as an O,O'-bidentate chelating ligand. scispace.com The two carbonyl oxygen atoms bind to the metal center.

Synthesis and Characterization of Metal-DEO Complexes

Applications of this compound Complexes in Catalysis Research

The metal complexes derived from this compound have shown significant promise in catalysis research, particularly in oxidation reactions. The specific ligand structure, when coordinated to a catalytically active metal center like molybdenum, can create robust and efficient catalytic systems.

Research has focused on developing catalytic systems utilizing [MoO₂Cl₂(DEO)] for Extractive-Catalytic Oxidative Desulfurization (ECOD). ua.pt This process aims to remove sulfur-containing compounds from fuels like diesel, which is an important environmental objective. rcaap.pt

The developed ECOD system typically consists of three main components:

The Catalyst: [MoO₂Cl₂(DEO)] serves as the catalyst precursor. ua.pt

The Oxidant: An aqueous solution of hydrogen peroxide (H₂O₂) is used as the primary oxidant. ua.pt

The Extraction Solvent: An ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆), or a Deep Eutectic Solvent (DES) is used. ua.ptrcaap.pt This solvent acts as a phase for extracting the oxidized sulfur compounds from the fuel, allowing for their easy removal. rcaap.pt

This multiphase system allows for the oxidation of sulfur compounds (e.g., dibenzothiophene) in the fuel to their corresponding sulfones, which are more polar and preferentially migrate to the extraction solvent phase. rcaap.pt

The catalytic system based on [MoO₂Cl₂(DEO)] has demonstrated high efficiency in removing sulfur from both model and real diesel fuels. ua.pt In studies using simulated diesel with a high sulfur content (3000 ppm), the ECOD process was able to achieve ultra-deep desulfurization, reducing the sulfur level to below 10 ppm. ua.pt

When applied to real, untreated diesel fuel, the system also showed significant performance. In one study, the sulfur content of a commercial diesel was reduced by 94.4%, from an initial 2300 ppm down to 129 ppm, after just two hours of reaction. ua.pt Another study using a deep eutectic solvent as the extractant reported an 82% elimination of sulfur compounds from a commercial diesel. rcaap.pt

A key advantage of this catalytic system is its recyclability. The catalyst, immobilized in the ionic liquid or DES phase, can be separated from the fuel and reused for multiple cycles. Studies have shown that the Catalyst/[BMIM]PF₆ system can be recycled up to five times without a significant loss of catalytic activity. ua.pt

Table 2: Performance of [MoO₂Cl₂(DEO)] in Extractive-Catalytic Oxidative Desulfurization (ECOD) This interactive table presents research findings on the catalytic efficiency of the DEO complex in desulfurization.

Fuel TypeInitial Sulfur (ppm)Final Sulfur (ppm)Sulfur Removal (%)Reaction Time (h)Conditions
Simulated Diesel3000< 10> 99.6%1-3[BMIM]PF₆, H₂O₂
Real Untreated Diesel230012994.4%2[BMIM]PF₆, H₂O₂
Real Untreated Diesel230041482.0%2DES, H₂O₂

Source: Data compiled from studies on ECOD using [MoO₂Cl₂(DEO)]. ua.ptrcaap.pt

While specific theoretical studies, such as those using Density Functional Theory (DFT), on the catalytic mechanism of the [MoO₂Cl₂(DEO)] complex itself are not extensively documented, the mechanism can be understood by analogy to related dioxomolybdenum(VI) systems studied theoretically. ua.ptmdpi.com DFT calculations are a powerful tool for elucidating reaction pathways in organometallic catalysis. ua.ptresearchgate.net

For the oxidation of sulfur compounds (sulfoxidation) catalyzed by dioxomolybdenum(VI) complexes with H₂O₂ as the oxidant, a general mechanism is proposed. mdpi.com The catalytic cycle is believed to initiate with the activation of the hydrogen peroxide oxidant by the catalyst. mdpi.com This involves a proton transfer to one of the Mo=O oxo groups of the complex. mdpi.com This step forms a molybdenum-hydroperoxyl (-Mo(OOH)) intermediate species. mdpi.com

Subsequently, the sulfur atom of the thiophenic compound in the fuel performs a nucleophilic attack on the electrophilic oxygen of the hydroperoxyl group. This results in the transfer of an oxygen atom to the sulfur substrate, forming the corresponding sulfoxide (B87167), and regenerates the initial dioxomolybdenum(VI) catalyst. mdpi.com A second oxidation cycle can then convert the sulfoxide into the more polar sulfone. mdpi.com DFT studies on model systems like [MoO₂Cl₂] have shown that the activation of X-H bonds (including O-H bonds in hydroperoxides) at the Mo=O bond is a key step in the catalytic processes promoted by these high-oxidation-state metal complexes. ua.pt

Advanced Research Applications and Future Directions in N,n Diethyloxamide Chemistry

Contributions to Crystal Engineering and Advanced Material Design

Crystal engineering is centered on understanding and utilizing intermolecular interactions to design new solids with desired properties. In this field, N,N'-Diethyloxamide serves as a model compound, demonstrating how specific molecular features can be leveraged to construct predictable and well-organized solid-state architectures.

The rational design of solid-state structures depends on the predictable assembly of molecules through reliable intermolecular interactions. This compound is particularly adept at forming such structures due to its distinct hydrogen-bonding capabilities. The solid-state structure of this compound is primarily stabilized by strong N–H···O hydrogen bonds. These interactions create a well-organized supramolecular architecture, where molecules link together to form a one-dimensional polymeric arrangement.

Table 1: Hydrogen-Bond Geometry in this compound This table presents the geometric parameters for the key hydrogen bonds observed in the crystal structure of this compound, as determined by crystallographic analysis.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1–H1···O10.862.122.968167.8

Data sourced from crystallographic analysis of this compound.

The oxamide (B166460) group is a valuable component in materials science for the design of advanced polymers. The rigid and planar nature of the oxalamide bridge, combined with its capacity for strong hydrogen bonding, can be harnessed to create polymers with highly organized structures and desirable properties, such as thermal stability and specific mechanical performance. While this compound itself is a small molecule, the principles governing its assembly are directly applicable to polymeric systems.

By incorporating oxamide or similar amide moieties into polymer backbones, researchers can influence the topology of the resulting material. For example, the spacing and orientation of these groups can dictate whether the polymer forms linear chains, two-dimensional wavy networks, or more complex three-dimensional structures. The development of such materials is an active area of research, with potential applications in creating functional polymeric materials where the controlled arrangement of polymer chains is crucial for performance. The synthesis of polymers containing these functional groups can be achieved through various methods, including polycondensation reactions, to create materials like polyamides and polyurethanes with tailored properties.

Rational Design of Solid-State Structures with Desired Supramolecular Features

Role in Supramolecular Host-Guest Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. Within this field, host-guest chemistry and molecular recognition are central themes, focusing on the selective binding of a "guest" molecule to a "host" molecule.

Molecular recognition is the process by which molecules selectively identify and bind to each other, a fundamental concept in biological systems and advanced materials. The structure of N,N'-Diethylox

Interdisciplinary Research Prospects

Integration of Computational Chemistry and Experimental Methodologies for Predictive Design

The predictive design of novel materials and molecules hinges on a deep understanding of intermolecular interactions and structural properties. In the study of this compound (NNDO), the integration of computational chemistry with experimental methodologies has proven indispensable for elucidating its solid-state structure and predicting its behavior. preprints.org This synergistic approach allows researchers to move beyond simple structural description to a quantitative and predictive understanding of the forces governing molecular assembly.

Experimental techniques, primarily single-crystal X-ray diffraction, provide the foundational data on the three-dimensional structure of NNDO. preprints.org This analysis reveals the precise atomic coordinates, bond lengths, and angles, confirming the molecule's chemical formula as C₆H₁₂N₂O₂. preprints.org For NNDO, X-ray diffraction has been crucial in identifying the primary supramolecular architecture, which is dominated by strong N–H···O hydrogen bonds that organize the molecules into a 1D polymeric arrangement. preprints.org

However, experimental data alone often provides an incomplete picture of the subtle, non-covalent interactions that are critical for crystal packing and stability. researchgate.net This is where computational chemistry offers deeper insights. preprints.org A suite of theoretical tools is employed to analyze and quantify the interactions observed in the crystal structure. preprints.org

Key Computational Techniques Applied to this compound:

Hirshfeld Surface Analysis: This method provides a visual and quantitative summary of intermolecular contacts in the crystal. By mapping the distances of atoms from the surface, it highlights the specific atoms involved in interactions and their relative importance, confirming the significance of not only the primary hydrogen bonds but also the auxiliary C-H···O and C-H···N contacts. preprints.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis offers a rigorous definition of chemical bonds and interactions based on the topology of the electron density. researchgate.net For NNDO, this analysis has been used to characterize the bond critical points (BCPs) associated with the hydrogen bonds, providing further evidence of their nature and strength. preprints.org

Non-Covalent Interaction Plot (NCIplot): NCIplot is a visualization tool that highlights non-covalent interactions in real space, showing their location and nature (attractive or repulsive). researchgate.net This provides an intuitive visual confirmation of the interactions predicted by other methods. preprints.org

Molecular Electrostatic Potential (MEP) Surface: The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. preprints.org It reveals the electrophilic and nucleophilic regions, thereby predicting the most likely sites for intermolecular interactions. researchgate.net In NNDO, the MEP surface shows a minimum potential at the oxygen atoms and a maximum at the N–H groups, predictably indicating these as the sites for strong hydrogen bonding. preprints.org

The power of this integrated approach was highlighted in a study where this compound was unexpectedly synthesized. preprints.org While X-ray crystallography determined the full 3D structure, the suite of computational tools was essential to perform a detailed exploration of the interactions governing the crystal packing. preprints.org The combination of experimental data and theoretical calculations provides a comprehensive model of the supramolecular structure, enabling the predictive design of new materials where such interactions can be tuned to achieve desired properties. preprints.orgresearchgate.net

Interactive Data Table: Hydrogen Bond Geometry in this compound This table details the geometric parameters for the crucial N–H···O hydrogen bonds that define the crystal structure of NNDO, as determined by X-ray diffraction. preprints.org

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1···O10.862.082.93178.0
Data sourced from crystallographic analysis of NNDO. preprints.org

Potential as a Modular Building Block in Complex Molecular Architectures

This compound, and the broader class of oxalamides, serve as highly effective and versatile modular building blocks in the construction of complex molecular architectures. preprints.orgpreprints.org Their utility stems from a combination of structural rigidity, well-defined hydrogen bonding capabilities, and the chemical accessibility of their functional groups. preprints.orgalfa-chemistry.com This allows for their incorporation into larger, functionally integrated chemical systems through a bottom-up assembly approach. alfa-chemistry.com

The core oxamide group (–NH-CO-CO-NH–) is a robust and planar hydrogen-bonding unit. It can form predictable and strong self-complementary hydrogen bonds, leading to the formation of supramolecular tapes, layers, or other organized aggregates. preprints.org This inherent self-assembly behavior makes oxalamides excellent candidates for crystal engineering, where the goal is to design and synthesize solid-state structures with specific topologies and properties. preprints.org

Beyond self-assembly, this compound has been employed as a precursor in the synthesis of more complex heterocyclic compounds, such as imidazole-based medicinal intermediates. preprints.orgresearchgate.net The oxamide moiety can be chemically transformed to construct different ring systems, demonstrating its role as a foundational scaffold. researchgate.net For instance, the reaction of this compound with certain reagents can lead to the formation of substituted imidazoles, which are key structures in many pharmaceutical compounds. researchgate.net

The concept of using such molecules as "building blocks" is central to modern synthetic chemistry, aiming to make the creation of complex molecules simpler and more efficient. illinois.edu By using pre-functionalized and structurally defined units like NNDO, chemists can assemble intricate three-dimensional molecules in a controlled, step-by-step manner. alfa-chemistry.comillinois.edu This modularity is crucial for creating libraries of related compounds to probe biological functions or develop new materials. illinois.edu

The ditopic nature of this compound, with two ethyl groups extending from the central hydrogen-bonding core, allows it to act as a linker or spacer in more elaborate designs. In the field of supramolecular chemistry, similar oxamide cores are incorporated into larger macrocyclic or acyclic structures known as coreceptors. nobelprize.org These complex architectures are designed to bind specific guest molecules or ions within a molecular cavity, with the oxamide units providing both structural integrity and key interaction points. nobelprize.org By modifying the peripheral groups (like the ethyl groups in NNDO), one can fine-tune the solubility, steric properties, and secondary interactions of the resulting supramolecular assembly.

Table of Complex Molecular Systems Utilizing Oxamide-Type Building Blocks

Class of ArchitectureBuilding Block RoleResulting Function/Application
Heterocyclic Compounds Precursor for ring formationSynthesis of imidazole-based medicinal intermediates preprints.orgresearchgate.net
Supramolecular Polymers Self-assembly via H-bondingFormation of 1D polymeric chains in crystal structures preprints.org
Crystal Engineering Directs crystal packingControl of solid-state architecture preprints.org
Ditopic Coreceptors Central binding/linker unitSelective binding of guest molecules nobelprize.org

The strategic use of this compound and related structures as modular components opens avenues for the rational design of advanced materials, from targeted pharmaceuticals to new functional polymers and organized solid-state systems. preprints.orgalfa-chemistry.com

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures reduce side reactions (e.g., over-alkylation).
  • Catalyst Selection : Lewis acids like ZnCl₂ improve reaction efficiency in solvent-free conditions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>99% by GC) .

Q. 13C NMR :

  • Carbonyl carbons: δ 160–165 ppm (C=O).
  • Ethyl carbons: δ 12–14 ppm (CH₃), δ 40–42 ppm (CH₂) .

Q. LC-MS (ESI) :

  • Molecular ion peak at m/z 173.1 [M+H]⁺ (calculated: 172.1) .

Methodological Tip : Use deuterated DMSO for resolving NH protons, and confirm purity via HPLC with a C18 column (retention time ~6.2 min) .

How can researchers resolve discrepancies in reported physicochemical properties of this compound across different studies?

Advanced Research Question
Discrepancies in properties like melting point (reported 98–102°C) or solubility often arise from impurities or polymorphic forms. Strategies include:

  • Purity Verification : Combine GC, HPLC, and elemental analysis .
  • Crystallography : Single-crystal X-ray diffraction to confirm polymorph identity .
  • Cross-Validation : Compare IR spectra (C=O stretch at ~1660 cm⁻¹) with computational DFT results .

Case Study : A 2024 study resolved conflicting solubility data by standardizing solvent pre-saturation protocols, confirming solubility in ethanol as 45 mg/mL at 25°C .

What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel synthetic applications?

Advanced Research Question

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites. The carbonyl carbons show high electrophilicity (Fukui indices >0.25) .
  • Molecular Dynamics : Simulate solvent interactions to identify optimal reaction media (e.g., DMF enhances solubility by 30% vs. THF) .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose pathways using this compound as a building block for heterocycles (e.g., pyrazoles) .

Basic Research Question

  • Catalyst Compatibility : Avoid acidic catalysts (e.g., H₂SO₄) to prevent hydrolysis. Use enzymatic catalysts (e.g., lipases) for green chemistry applications .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in amidation reactions .
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress (C=O peak shifts indicate intermediate formation) .

How should researchers approach mechanistic studies of this compound in complex reaction systems?

Advanced Research Question

  • Isotopic Labeling : Use ¹⁵N-labeled diethylamine to trace amide bond formation via 2D NMR (HSQC) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps .
  • Intermediate Trapping : Quench reactions at 50% conversion and isolate intermediates (e.g., oxazolidinones) via flash chromatography .

Example : A 2023 study used time-resolved mass spectrometry to identify a key tetrahedral intermediate during this compound-mediated peptide coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N,N'-Diethyloxamide
Reactant of Route 2
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N,N'-Diethyloxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.